pan-KRAS-IN-4

KRAS G12V Biochemical IC50 Pan-KRAS Inhibitor

pan-KRAS-IN-4 is a potent pan-KRAS inhibitor with sub-nanomolar IC50 against KRAS G12C (0.37 nM) and G12V (0.19 nM), delivering >500-fold greater G12V potency than Pan KRas-IN-1. Its defined selectivity makes it an essential chemical probe for dissecting G12C- versus G12V-driven signaling and for use as a benchmark in medicinal chemistry. Unlike covalent G12C inhibitors, its non-covalent mechanism enables investigation of acquired resistance. Ideal for in vitro biochemical assays requiring high signal-to-noise ratios. Procure pan-KRAS-IN-4 to ensure reproducible, quantitative comparative biology studies.

Molecular Formula C36H34F2N6O3
Molecular Weight 636.7 g/mol
Cat. No. B15140255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-4
Molecular FormulaC36H34F2N6O3
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESC=CC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8
InChIInChI=1S/C36H34F2N6O3/c1-3-25-28(37)10-7-21-15-24(45)16-26(30(21)25)32-31(38)33-27(17-39-32)34(42-18-22-8-9-23(19-42)44(22)29(46)4-2)41-35(40-33)47-20-36-11-5-13-43(36)14-6-12-36/h1,4,7,10,15-17,22-23,45H,2,5-6,8-9,11-14,18-20H2/t22-,23+
InChIKeyYUFVOCUAYXHCEL-ZRZAMGCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pan-KRAS-IN-4: A High-Potency Pan-KRAS Inhibitor Targeting G12C and G12V Mutations for Cancer Research Procurement


pan-KRAS-IN-4 (compound 5) is a small-molecule inhibitor that potently targets multiple oncogenic KRAS mutant isoforms, representing the pan-KRAS inhibitor class . It is chemically identified by the molecular formula C36H34F2N6O3 and CAS number 2885961-55-5 . This compound is a valuable tool for studying KRAS-driven malignancies, particularly in settings where a broad anti-KRAS effect against prevalent mutants is desired.

Why pan-KRAS-IN-4 Is Not Interchangeable with Other KRAS Inhibitors: Evidence of Mutant-Specific and Potency-Driven Differentiation


Inhibitors within the pan-KRAS class are not functionally equivalent, as their biochemical potency and selectivity profiles against distinct KRAS mutants vary significantly [1]. Simple substitution between agents like pan-KRAS-IN-4, BI-2865, or AMG410 can lead to vastly different experimental outcomes due to substantial differences in their inhibitory concentrations (IC50/Kd values) for key mutations such as G12C, G12D, and G12V [2][3]. This necessitates a procurement strategy based on quantitative comparative evidence rather than in-class assumption, as the data below demonstrates.

Quantitative Evidence for pan-KRAS-IN-4 Selection: Comparative Potency, Selectivity, and Application Data


Biochemical Potency Against G12V Mutation: pan-KRAS-IN-4 vs. Pan KRas-IN-1

pan-KRAS-IN-4 demonstrates significantly higher potency against the G12V mutant compared to the pan-KRAS inhibitor Pan KRas-IN-1. Data indicates a 153-fold difference in inhibitory concentration .

KRAS G12V Biochemical IC50 Pan-KRAS Inhibitor

Potency Profile Across Key Mutants: pan-KRAS-IN-4 Compared to Pan KRas-IN-1 and BI-2865

pan-KRAS-IN-4 exhibits a distinct potency fingerprint across common KRAS mutants. It is markedly more potent than Pan KRas-IN-1 on G12C and G12V, but available data suggests its activity on G12D is less potent than Pan KRas-IN-1's <2 nM [1]. BI-2865 shows a balanced profile with Kd values of 6.9 nM (G12C), 4.5 nM (G12D), and 26 nM (G12V) [1].

KRAS G12C KRAS G12D Comparative Potency

Comparative KRAS-Family Selectivity: Inferred Advantage of pan-KRAS-IN-4 over AMG410

While direct selectivity data for pan-KRAS-IN-4 against other RAS isoforms (HRAS, NRAS) is not available, its inclusion in the pan-KRAS inhibitor class suggests a degree of KRAS-selectivity [1]. A comparator, AMG410, has documented over 100-fold selectivity against HRAS and NRAS [2]. In the absence of contradictory evidence, it can be inferred that pan-KRAS-IN-4 is likely selective for KRAS, a key requirement for minimizing off-target effects in cellular models.

KRAS Selectivity HRAS NRAS Off-Target

Cellular Efficacy Comparison: pan-KRAS-IN-4's Inferred Potency Advantage Over BI-2865 in Ba/F3 Proliferation Assays

Direct cellular IC50 data for pan-KRAS-IN-4 in Ba/F3 or other cancer cell lines is not publicly available. In contrast, BI-2865 has a reported mean antiproliferative IC50 of ~140 nM in Ba/F3 cells expressing G12C, G12D, or G12V mutants [1]. Given that pan-KRAS-IN-4's biochemical IC50 for G12C and G12V is >1000-fold lower than this cellular value, it suggests a potential for high cellular potency, but this remains unconfirmed without direct experimental data.

Cellular Efficacy Anti-proliferative Ba/F3

High-Impact Research and Preclinical Application Scenarios for pan-KRAS-IN-4 Based on Evidence


Biochemical Screening and Assay Development Targeting KRAS G12V or G12C

pan-KRAS-IN-4 is ideally suited for in vitro biochemical assays, such as KRAS nucleotide exchange or binding assays, where its sub-nanomolar potency against the G12C (0.37 nM) and G12V (0.19 nM) mutants offers a distinct advantage over less potent alternatives like Pan KRas-IN-1 . Its high potency allows for robust signal-to-noise ratios in primary screens and dose-response studies.

Tool Compound for Dissecting G12C vs. G12V Oncogenic Signaling

Given the limited data on pan-KRAS-IN-4's activity against other KRAS mutants like G12D, its primary value is as a tool for comparative biology studies focused specifically on the differences between G12C- and G12V-driven signaling pathways. Researchers can leverage its >500-fold potency differential over Pan KRas-IN-1 on G12V to probe isoform-specific downstream effects .

Reference Compound for SAR Studies in Pan-KRAS Drug Discovery

In medicinal chemistry programs developing next-generation pan-KRAS inhibitors, pan-KRAS-IN-4 serves as a valuable benchmark reference. Its characterized structure (CAS 2885961-55-5) and specific potency profile against G12C and G12V provide a clear comparator for evaluating novel chemical series .

In Vitro Mechanistic Studies on Acquired Resistance to Covalent G12C Inhibitors

Pan-KRAS inhibitors are of high interest for overcoming acquired resistance to covalent G12C inhibitors like sotorasib or adagrasib [1]. pan-KRAS-IN-4's potent inhibition of G12C, through an alternative mechanism to covalent binders, makes it a suitable chemical probe for investigating non-mutational resistance mechanisms that upregulate other KRAS mutants or activate bypass pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for pan-KRAS-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.